molecular formula C13H16BrN3O2 B7587442 N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine

Cat. No. B7587442
M. Wt: 326.19 g/mol
InChI Key: RNIVFQNHCZBJGH-UHFFFAOYSA-N
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Description

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 25B-NBOMe and is a member of the NBOMe series of compounds. 25B-NBOMe is a derivative of the phenethylamine psychedelic 2C-B and has been found to have potent psychoactive effects.

Mechanism of Action

The exact mechanism of action of 25B-NBOMe is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. The activation of the 5-HT2A receptor by 25B-NBOMe is thought to be responsible for its psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25B-NBOMe are not well understood. However, it is known that this compound has potent psychedelic effects, including altered perception, mood, and cognition. 25B-NBOMe has also been found to have sympathomimetic effects, including increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

25B-NBOMe has several advantages for use in laboratory experiments. This compound has potent psychedelic effects, which makes it useful for studying the mechanisms of action of other psychedelic compounds. 25B-NBOMe is also relatively easy to synthesize in a laboratory setting, which makes it more accessible for researchers. However, there are also limitations to the use of 25B-NBOMe in laboratory experiments. This compound is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, the psychoactive effects of 25B-NBOMe can make it difficult to study its effects on brain function and behavior.

Future Directions

There are several future directions for research on 25B-NBOMe. One area of research is the study of the mechanisms of action of this compound. Researchers are interested in understanding how 25B-NBOMe interacts with the 5-HT2A receptor, and how this interaction leads to its psychedelic effects. Another area of research is the study of the effects of 25B-NBOMe on brain function and behavior. Researchers are interested in understanding how this compound affects perception, mood, and cognition, and how these effects can be used to treat psychiatric disorders. Finally, researchers are interested in developing new compounds that are similar to 25B-NBOMe, but with improved safety profiles and therapeutic potential.

Synthesis Methods

The synthesis of 25B-NBOMe is a complex process that involves several steps. The starting material for the synthesis is 2C-B, which is then reacted with a series of reagents to form the final product. The synthesis of 25B-NBOMe requires specialized equipment and expertise, and should only be attempted by trained professionals in a laboratory setting.

Scientific Research Applications

25B-NBOMe has been used in scientific research to study its effects on the central nervous system. This compound has been found to have potent psychedelic effects, and has been used to study the mechanisms of action of other psychedelic compounds. 25B-NBOMe has also been used to study the effects of psychedelic compounds on brain function and behavior.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-18-12-5-9(11(14)6-13(12)19-2)7-15-8-10-3-4-16-17-10/h3-6,15H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIVFQNHCZBJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCC2=CC=NN2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine

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